Enhanced Lipophilicity (XLogP3-AA) Compared to the Non-Fluorinated 1-Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 4.3, reflecting the lipophilicity-enhancing effect of the ortho-trifluoromethyl group [1]. The direct non-fluorinated analog, 1-phenylimidazo[1,5-a]pyridine-3-carboxylic acid, has a predicted lower LogP based on its ethyl ester derivative (LogP 3.18) . A difference of approximately 1.1 log units corresponds to an ~12-fold increase in partition coefficient, which can significantly affect membrane permeability and non-specific binding in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 4.3 (PubChem computed) |
| Comparator Or Baseline | 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid ethyl ester (CAS 885276-81-3): LogP 3.18 (chemsrc). Note: LogP of the corresponding carboxylic acid is expected to be lower. |
| Quantified Difference | ΔLogP ≈ 1.1 (target more lipophilic than ester analog; difference vs. acid is larger). |
| Conditions | Computed values: PubChem XLogP3-AA vs. chemsrc database LogP. |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell-based assays, making this compound a preferred intermediate for CNS or intracellular target programs.
- [1] PubChem. 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid. CID 125458170. National Center for Biotechnology Information. Accessed May 2026. View Source
